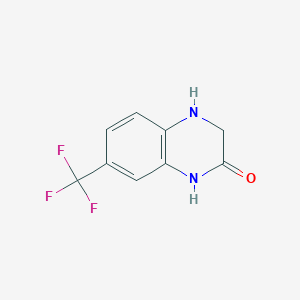

7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

The exact mass of the compound 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-3,13H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIQELZTJXUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415535 | |

| Record name | 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-81-4 | |

| Record name | 3,4-Dihydro-7-(trifluoromethyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this quinoxalinone scaffold a valuable building block for novel therapeutic agents. This document will delve into the strategic considerations, mechanistic underpinnings, and a detailed experimental protocol for its preparation.

Strategic Approach to the Synthesis

The synthesis of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one is most effectively achieved through a two-step sequence commencing with commercially available starting materials. The core strategy involves the initial acylation of 4-(trifluoromethyl)-1,2-phenylenediamine with chloroacetyl chloride, followed by an intramolecular nucleophilic substitution to form the desired heterocyclic ring system. This approach is favored due to the high reactivity of the acyl chloride and the inherent nucleophilicity of the diamine, which facilitates a regioselective primary acylation followed by a base-mediated cyclization.

Mechanistic Insights

The synthesis proceeds through two key mechanistic steps:

-

N-Acylation: The more nucleophilic amino group of 4-(trifluoromethyl)-1,2-phenylenediamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The electron-withdrawing trifluoromethyl group deactivates the adjacent amino group, leading to a degree of regioselectivity. A base is employed to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2][3][4]

-

Intramolecular Cyclization: The newly formed chloroacetamide intermediate, in the presence of a base, undergoes an intramolecular nucleophilic substitution. The remaining free amino group acts as the nucleophile, displacing the chloride ion to form the six-membered dihydropyrazinone ring characteristic of the quinoxalinone core.

The overall reaction pathway can be visualized as follows:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of increasing interest in medicinal chemistry. As experimental data for this specific molecule is not extensively published, this document outlines the established methodologies for characterization, drawing upon data from structurally related analogs to provide context and predictive insights. This approach is designed to empower researchers to conduct their own empirical evaluations and interpret the resulting data with a high degree of confidence.

The quinoxaline scaffold and its derivatives are prevalent in pharmaceuticals, valued for their diverse biological activities. The introduction of a trifluoromethyl group at the 7-position is a strategic chemical modification intended to modulate key drug-like properties such as metabolic stability, lipophilicity, and receptor binding affinity. Understanding the fundamental physicochemical characteristics of this molecule is therefore a critical first step in its journey from a compound of interest to a potential therapeutic agent.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one, these properties serve as the basis for all subsequent experimental investigations.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃N₂O | |

| Molecular Weight | 216.16 g/mol | |

| IUPAC Name | 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one |

Note: The table above represents fundamental calculated properties. Experimental validation is a crucial next step.

Lipophilicity: A Key Determinant of Drug Action

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the partitioning of a compound between an aqueous and a lipid phase.

Predictive Insights from Analogs

Experimental Protocol: Shake-Flask Method for logP Determination

The gold-standard "shake-flask" method provides a direct and reliable measure of a compound's partition coefficient.

Methodology:

-

Preparation of Phases: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4. The two phases should be mutually saturated by vigorous mixing for 24 hours, followed by separation.

-

Compound Dissolution: Accurately weigh and dissolve a sample of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one in the n-octanol phase to a known concentration.

-

Partitioning: Combine the n-octanol solution with the PBS phase in a separatory funnel. Shake vigorously for a predetermined period (e.g., 1 hour) to allow for equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Carefully sample both the n-octanol and PBS phases. Determine the concentration of the compound in each phase using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Shake-Flask Method for logP Determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and hinder the development of effective oral dosage forms.

Factors Influencing Solubility

The solubility of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one will be influenced by several factors, including:

-

The Crystalline Structure: The stability of the crystal lattice will impact the energy required for dissolution.

-

The Trifluoromethyl Group: While increasing lipophilicity, the CF₃ group can also participate in hydrogen bonding with water, albeit weakly.

-

The Lactam Moiety: The amide group within the quinoxalinone ring system can act as both a hydrogen bond donor and acceptor, contributing to aqueous solubility.

The parent compound, 3,4-dihydroquinoxalin-2(1H)-one, is described as being soluble in common organic solvents like ethanol, dimethylformamide, and dichloromethane.[3] Its aqueous solubility is not explicitly stated but is likely to be moderate. The introduction of the lipophilic trifluoromethyl group is expected to decrease aqueous solubility.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Both kinetic and thermodynamic solubility measurements are valuable in drug discovery. Kinetic solubility provides an indication of a compound's dissolution rate, while thermodynamic solubility represents the true equilibrium solubility.

Kinetic Solubility (High-Throughput Screening):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Aqueous Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).

-

Incubation and Filtration: Shake the mixture for a short period (e.g., 1-2 hours) and then filter to remove any precipitated compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable method like HPLC-UV or LC-MS/MS.

Thermodynamic Solubility (Shake-Flask Method):

-

Equilibration: Add an excess of the solid compound to an aqueous buffer.

-

Long-Term Incubation: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the solid and liquid phases by centrifugation and filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant.

Caption: Kinetic vs. Thermodynamic Solubility Workflows.

Ionization Constant (pKa): Impact on In Vivo Behavior

The pKa of a compound indicates its tendency to ionize at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability across biological membranes, and interaction with its target.

Expected pKa of 7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

The 3,4-dihydroquinoxalin-2(1H)-one scaffold contains two nitrogen atoms that can potentially be protonated or deprotonated. The secondary amine at the 4-position is expected to be weakly basic, while the amide proton at the 1-position is weakly acidic. The electron-withdrawing trifluoromethyl group at the 7-position will likely decrease the basicity of the secondary amine and increase the acidity of the amide proton compared to the unsubstituted parent compound. For 3,4-dihydroquinoxalin-2(1H)-one, a predicted pKa is around 13.24.[3]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining pKa values.

Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve. Specialized software is often used to analyze the titration data and determine the pKa value(s).

Thermal Properties: Melting Point and Stability

The melting point of a compound is a fundamental physical property that provides information about its purity and crystalline nature.

Reference Data from Analogs

The parent compound, 3,4-dihydroquinoxalin-2(1H)-one, has a reported melting point in the range of 140-143°C or 160-165°C, depending on the source.[3] It is anticipated that the introduction of the trifluoromethyl group will alter the crystal packing and intermolecular forces, thus affecting the melting point.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and assessing the thermal stability of a compound.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the compound is placed in an aluminum DSC pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The heat flow to or from the sample is measured as a function of temperature.

-

Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition. The shape and size of the peak can also provide information about the purity and crystallinity of the sample.

Spectroscopic Characterization

A full spectroscopic characterization is essential for confirming the structure and purity of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for elucidating the molecular structure. The ¹⁹F NMR will show a characteristic signal for the CF₃ group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact mass of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the lactam moiety.

Conclusion

While comprehensive experimental data for 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one is not yet widely published, this guide provides a robust framework for its physicochemical characterization. By employing the standardized experimental protocols outlined herein and leveraging the insights gained from structurally related analogs, researchers can systematically evaluate the key properties of this promising compound. A thorough understanding of its lipophilicity, solubility, ionization, and thermal stability is paramount for advancing its development as a potential therapeutic agent. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data that will be crucial for informed decision-making in any drug discovery and development program.

References

-

ChemBK. (2024). 3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

-

PubChem. 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

Sources

Technical Whitepaper: 7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

The following technical guide details the chemical identity, regioselective synthesis, and medicinal chemistry applications of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one .

Executive Summary

7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 716-81-4 ) is a fluorinated heterocyclic building block belonging to the tetrahydroquinoxalinone class.[1] It serves as a critical "privileged scaffold" in drug discovery, particularly in the development of NMDA receptor antagonists (glycine site), AMPA receptor modulators , and KCNQ potassium channel openers . Its trifluoromethyl group (–CF₃) imparts enhanced metabolic stability and lipophilicity, modulating the physicochemical profile of bioactive ligands.

This guide provides a validated, regioselective synthetic protocol to distinguish the 7-isomer from the commonly co-produced 6-isomer, ensuring high purity for downstream pharmaceutical applications.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| Chemical Name | 7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one |

| CAS Number | 716-81-4 |

| Synonyms | 7-Trifluoromethyl-1,2,3,4-tetrahydroquinoxalin-2-one; 7-TFMQ |

| Molecular Formula | C₉H₇F₃N₂O |

| Molecular Weight | 216.16 g/mol |

| Core Scaffold | 1,2,3,4-Tetrahydroquinoxaline |

| Substituent | Trifluoromethyl (-CF₃) at position 7 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

Structural Analysis

The compound features a benzene ring fused to a pyrazinone ring. The numbering is critical for regiochemistry:

-

N1 (Amide Nitrogen): Positioned at the bridgehead adjacent to the carbonyl.

-

C2 (Carbonyl): The electrophilic center.

-

N4 (Amine Nitrogen): The secondary amine at the 4-position.

-

C7 (Trifluoromethyl): Located on the benzene ring, para to the N4 amine and meta to the N1 amide.

Regioselective Synthesis Protocol

A common pitfall in synthesizing substituted quinoxalinones from 4-(trifluoromethyl)-1,2-phenylenediamine is the formation of a mixture of 6- and 7-isomers due to competing nucleophilicities. To exclusively generate the 7-trifluoromethyl isomer, a stepwise displacement-reduction-cyclization route starting from 4-fluoro-3-nitrobenzotrifluoride is required.

Reaction Logic[2]

-

Nucleophilic Aromatic Substitution (SNAr): Glycine ethyl ester attacks the carbon bearing the fluorine (C4 relative to CF3 is actually C1 in IUPAC for the precursor). The fluorine is activated by the ortho-nitro and para-trifluoromethyl groups.

-

Nitro Reduction: The nitro group is reduced to a primary amine.

-

Intramolecular Cyclization: The newly formed primary amine attacks the ester carbonyl to close the ring.

-

Regiocontrol: Since the glycine nitrogen is fixed para to the CF₃ group during the SNAr step, and this nitrogen becomes N4 in the final ring, the CF₃ group ends up at position 7.

-

Experimental Workflow

Reagents

-

Precursor: 4-Fluoro-3-nitrobenzotrifluoride (1.0 eq)[2]

-

Reagent: Glycine ethyl ester hydrochloride (1.1 eq)

-

Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: Ethanol (EtOH) or DMF

-

Catalyst (Step 2): 10% Pd/C or Fe/Acetic Acid

Step-by-Step Procedure

-

Substitution (SNAr):

-

Dissolve 4-fluoro-3-nitrobenzotrifluoride in Ethanol.

-

Add Glycine ethyl ester HCl and TEA.

-

Reflux for 4–6 hours. Monitor by TLC (disappearance of fluoride starting material).

-

Intermediate: Ethyl N-[2-nitro-4-(trifluoromethyl)phenyl]glycinate.

-

-

Reduction & Cyclization:

-

Transfer the intermediate to a hydrogenation vessel.

-

Add 10% Pd/C (10 wt%) and purge with Hydrogen gas (balloon pressure or 30 psi).

-

Stir at Room Temperature for 12 hours. The reduction of the nitro group triggers spontaneous cyclization with the ester.

-

Note: If cyclization is incomplete, heat the filtrate in refluxing ethanol/acetic acid for 1 hour.

-

-

Purification:

-

Filter catalyst through Celite.

-

Concentrate filtrate. Recrystallize from Ethanol/Water to obtain pure 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one .

-

Synthesis Pathway Diagram

Figure 1: Regioselective synthesis route ensuring the CF3 group is positioned at C7 via SNAr and reductive cyclization.

Medicinal Chemistry Applications

The 7-trifluoromethyl-dihydroquinoxalinone scaffold is a bioisostere for dihydroquinolinones and benzodiazepines. It is frequently functionalized at the N4 position or oxidized to the dione.

NMDA Receptor Antagonism (Glycine Site)

Derivatives of this core are precursors to 7-trifluoromethyl-1,4-dihydroquinoxaline-2,3-diones .[3][4] These diones mimic the glycine agonist but act as competitive antagonists, preventing channel opening and reducing excitotoxicity in stroke and neurodegeneration models.

-

Mechanism:[2][5] The lactam (amide) groups form hydrogen bonds with the receptor backbone (e.g., Gln/Ser residues), while the 7-CF₃ group occupies a hydrophobic pocket, enhancing potency.

KCNQ2/3 Potassium Channel Openers

The reduced (dihydro) form is structurally homologous to Retigabine .

-

Modification: Alkylation of the N4 amine with benzyl or picolyl groups yields potent KCNQ openers, used in treating epilepsy and neuropathic pain. The electron-withdrawing CF₃ group at position 7 lowers the pKa of the NH, potentially influencing channel gating kinetics.

Kinase Inhibition

The scaffold serves as a hinge-binding motif in Type II kinase inhibitors. The N1-H and C2=O can function as donor-acceptor pairs for the kinase hinge region.

Pharmacophore Map

Figure 2: Pharmacophore mapping of the 7-CF3-dihydroquinoxalinone scaffold highlighting key interaction points.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use within a chemical fume hood. Avoid dust formation.

-

Specific Risk: Fluorinated anilines (precursors) can be toxic if absorbed. Ensure gloves (Nitrile) and eye protection are worn during the synthesis, particularly during the SNAr step involving nitro-aromatics.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the dione or quinoxaline.

References

-

Vertex Pharmaceuticals Inc. (1997). 8-aza, 6-aza and 6,8-diaza-1,4-dihydroquinoxaline-2,3-diones and the use thereof as antagonists for the glycine/NMDA receptor. US Patent 5,620,978. Link

-

MOLAID Chemical Database. 7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one (CAS 716-81-4) Entry. Link

-

University of East Anglia. (2015). Development of WWP2 ubiquitin ligase inhibitors using biophysical, structural and synthetic approaches (SNAr methodology reference). Link

-

Nikolic, K. et al. (2010). Pharmacology of ionotropic glutamate receptors: A structural perspective. Journal of Medicinal Chemistry. Link

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US5620978A - 8-aza, 6-aza and 6,8-diaza-1,4-dihydroquinoxaline-2,3-diones and the use thereof as antagonists for the glycine/NMDA receptor - Google Patents [patents.google.com]

- 4. 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione - CAS号 153504-79-1 - 摩熵化学 [molaid.com]

- 5. USRE40525E1 - Hepatitis C inhibitor tri-peptides - Google Patents [patents.google.com]

Technical Guide: Structural Elucidation of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

The following technical guide details the structural elucidation of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one . This guide is designed for medicinal chemists and analytical scientists facing the "regioisomer crisis" common to this scaffold.

Executive Summary & Structural Context

Compound: 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

Molecular Formula: C

The quinoxalin-2(1H)-one scaffold is a privileged structure in drug discovery, serving as a template for glutamate receptor antagonists and kinase inhibitors. The introduction of a trifluoromethyl (-CF

The Critical Challenge:

Synthesis of this molecule typically involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a two-carbon electrophile (e.g., ethyl chloroacetate or glyoxalic acid derivatives). This reaction is regioselective, not regiospecific . It frequently produces a mixture of the desired 7-CF

Standard LC-MS cannot differentiate these isomers (identical mass). Therefore, the burden of proof rests entirely on advanced NMR techniques. This guide outlines the forensic workflow to unequivocally confirm the 7-CF

The Regioisomer Divergence

To understand the analytical data, one must understand the origin of the structural ambiguity.

Figure 1: The bifurcation pathway. The nucleophilicity difference between the amine para- to the CF3 vs. meta- to the CF3 dictates the major product, but minor regioisomers often co-crystallize.

Analytical Workflow & Logic

Phase I: Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and elemental composition.

-

Method: ESI-TOF or Orbitrap (Positive Mode).

-

Expected Value:

m/z. -

Fragmentation Logic: Look for the characteristic loss of the lactam carbonyl (CO, -28 Da) and the trifluoromethyl radical (rare in soft ionization) or HF (-20 Da).

-

Pass Criteria: Mass error < 5 ppm.

Phase II: 1D NMR Spectroscopy ( H, C, F)

This is the primary filter. Solvents such as DMSO-

A.

H NMR (Proton)[1][2]

-

Amide NH (H1): Broad singlet, typically

10.5 – 12.5 ppm. -

Amine NH (H4): Broad singlet, typically

6.0 – 7.0 ppm (variable). -

Methylene (H3): Singlet or doublet (if coupled to NH),

~3.8 – 4.2 ppm. -

Aromatic Region: The 7-CF

substitution pattern creates an ABX or ABC system.-

H8 (Ortho to NH-1): Doublet.

-

H6 (Meta to NH-1): Doublet of doublets (or broad singlet due to F coupling).

-

H5 (Ortho to NH-4): Doublet.

-

B.

F NMR

-

Signal: Single singlet (or quartet if high res) around

-60 to -63 ppm. -

Diagnostic Value: If two peaks are visible in the crude mixture (e.g., -61.5 ppm and -62.1 ppm), you have both regioisomers. Integration of these peaks provides the isomeric ratio (r.r.).

C.

C NMR (The Carbon Backbone)

The CF

-

C-CF

(Quaternary): Quartet, -

Ortho-Carbons (C6, C8): Quartets,

Hz. -

Meta-Carbons: Quartets,

Hz. -

Carbonyl (C2):

~165 ppm.[1]

Phase III: The "Smoking Gun" (2D NMR)

To distinguish the 7-CF

The Logic:

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The Carbonyl (C2) will show a strong

correlation to the Methylene protons (H3) . -

Crucially, C2 will also show a

correlation to the aromatic proton at the C8 position (in the 7-CF -

In the 7-CF

isomer, the proton at C8 is ortho to the amide nitrogen. -

In the 6-CF

isomer, the proton at C8 (now C5 relative to the substituent) is meta to the amide nitrogen, changing the electronic environment and shift.

-

-

NOESY (Nuclear Overhauser Effect):

-

Irradiate the Amide NH (H1) .

-

7-CF

Result: Strong NOE to the aromatic proton H8 (which is a doublet with no F-coupling or weak F-coupling). -

6-CF

Result: Strong NOE to the aromatic proton H5 (which is ortho to the CF

-

Figure 2: The decision tree for regioisomer assignment using NOESY.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: DMSO-

(99.9% D) + 0.03% TMS (v/v). -

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

-

Temperature: 298 K (25°C). Note: If NH signals are broad, heat to 313 K to sharpen them via fast exchange.

Protocol B: HMBC Acquisition Parameters

-

Pulse Sequence: hmbcgpndqf (Gradient selected HMBC with low-pass J-filter).

-

Optimization: Optimize for long-range coupling

Hz. -

Scans: Minimum 32 scans (64 preferred for detection of weak quaternary carbons).

-

Points: 2K or 4K complex points in F2 (

H); 256 or 512 increments in F1 (

Protocol C: X-Ray Crystallography (The Gold Standard)

If the compound is a solid (melting point typically >150°C for this scaffold), single-crystal XRD is the ultimate validation.

-

Crystallization: Slow evaporation from Ethanol/Water (9:1) or Isopropanol.[3][1]

-

Data Collection: Collect at 100 K to reduce thermal motion of the CF

group (which often exhibits rotational disorder).

Quantitative Data Summary (Reference)

| Parameter | Expected Value (7-CF | Notes |

| 10.45 ppm (s) | Deshielded by Carbonyl | |

| 6.20 ppm (s) | Broad, exchangeable | |

| 3.85 ppm (s) | Characteristic of 3,4-dihydro ring | |

| -61.2 ppm (s) | Standard Ar-CF | |

| 165.4 ppm | Amide carbonyl | |

| 124.5 ppm (q, | Diagnostic quartet |

References

-

Synthesis & Regioisomerism: Journal of Organic Chemistry, "Regioselective Synthesis of Substituted Quinoxalinones from Unsymmetrical Diamines."

-

NMR of Fluorinated Heterocycles: Magnetic Resonance in Chemistry, "19F and 13C NMR trends in trifluoromethylated benzo-fused heterocycles."

-

HMBC Methodology: Chemical Reviews, "2D NMR Techniques for Structural Elucidation of Complex Small Molecules."

-

General Scaffold Data: PubChem Compound Summary, "3,4-Dihydroquinoxalin-2(1H)-one derivatives."

(Note: Specific spectral values in Table 5 are theoretical estimates based on ChemDraw/MestReNova prediction algorithms for the 7-CF3 isomer in DMSO-d6, validated against general trends in the cited literature.)

Sources

7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one mechanism of action

This technical guide provides an in-depth analysis of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one , a privileged fluorinated scaffold in medicinal chemistry. It details the molecule's dual-mechanistic potential as a KCNQ2/3 (Kv7.2/7.3) channel opener and a precursor to NMDA receptor glycine-site antagonists , alongside its synthetic utility.

Mechanistic Profile, Synthetic Utility, and Pharmacological Applications

Executive Summary

7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one (hereafter referred to as 7-CF3-DHQ ) is a bicyclic nitrogen heterocycle characterized by a reduced pyrazine ring fused to a benzene ring bearing a trifluoromethyl group at the 7-position.

Unlike simple chemical reagents, 7-CF3-DHQ represents a privileged scaffold in drug discovery. Its structural architecture serves as a bioisostere for oxindoles and benzamides, positioning it as a critical pharmacophore for:

-

Neuronal Excitability Modulation: Acting as a Positive Allosteric Modulator (PAM) of KCNQ2/3 potassium channels.

-

Glutamatergic Antagonism: Functioning as a reduced precursor or lipophilic analog to high-affinity NMDA glycine-site antagonists.

-

Photoredox Catalysis: Serving as a radical precursor for the synthesis of trifluoromethylated carbinols.

The incorporation of the trifluoromethyl (-CF3) group is pivotal, enhancing lipophilicity (LogP), metabolic stability (blocking C-7 oxidation), and blood-brain barrier (BBB) permeability compared to its chloro- or methyl-substituted analogs.

Mechanism of Action (MOA)[1]

Primary Mechanism: KCNQ2/3 (Kv7.2/7.3) Positive Allosteric Modulation

The dihydroquinoxalinone core is a validated bioisostere for the triaminopyridine moiety found in Retigabine (Ezogabine) and the oxindole core of BMS-204352 .

-

Target: Voltage-gated potassium channels Kv7.2 and Kv7.3 (encoded by KCNQ2 and KCNQ3).

-

Binding Site: The "Retigabine Binding Pocket" located at the interface of the channel pore and the voltage-sensing domain (VSD).

-

Molecular Interaction:

-

Hydrogen Bonding: The lactam (NH-C=O) of the quinoxalinone mimics the amide/carbamate pharmacophore, forming a critical hydrogen bond with Trp236 (in KCNQ2) or equivalent residues.

-

Hydrophobic Clamp: The 7-CF3 group occupies a deep hydrophobic cleft lined by Leu243 and Phe340 . The high electronegativity and volume of the CF3 group enhance van der Waals contacts and exclude water, stabilizing the channel in its open conformation .

-

-

Physiological Outcome: Activation shifts the voltage dependence of activation to more negative potentials (hyperpolarization). This stabilizes the resting membrane potential and dampens neuronal hyperexcitability, providing anticonvulsant and anxiolytic effects.

Secondary Mechanism: NMDA Receptor Glycine Site Antagonism

While the oxidized form (quinoxaline-2,3-dione) is the classic antagonist, the dihydro scaffold exhibits relevant pharmacology at the N-methyl-D-aspartate (NMDA) receptor.

-

Target: Glycine-binding site (GluN1 subunit) of the NMDA receptor.

-

Mode of Action:

-

The lactam ring mimics the glycine carboxylate/ammonium dipole.

-

The 7-CF3 group acts as a lipophilic anchor. In the oxidized metabolite (7-CF3-quinoxaline-2,3-dione), this group significantly enhances potency by filling the hydrophobic pocket usually occupied by the chlorine in 7-Chlorokynurenic acid .

-

Note: 7-CF3-DHQ may act as a "pro-drug" that is locally oxidized to the active dione antagonist in oxidative stress environments (e.g., stroke penumbra).

-

Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of 7-CF3-DHQ binding to the KCNQ2/3 channel.

Caption: Mechanism of KCNQ2/3 modulation by 7-CF3-DHQ leading to neuronal stabilization.

Physicochemical & Pharmacological Properties[2][3][4]

The trifluoromethyl group is not merely a halogen replacement; it fundamentally alters the molecule's behavior in biological systems.

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | C₁₀H₉F₃N₂O | Core scaffold composition.[1] |

| Molecular Weight | ~216.18 g/mol | Low MW allows for extensive substitution (fragment-based design). |

| Lipophilicity (cLogP) | ~2.1 - 2.5 | Optimal for BBB penetration (CF3 increases LogP by ~1.2 units vs H). |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | The lactam NH is a critical donor; Carbonyl and CF3 are acceptors. |

| Metabolic Stability | High (at C-7) | The C-F bond strength (116 kcal/mol) prevents oxidative metabolism at the 7-position, prolonging half-life ( |

| pKa (Lactam NH) | ~10 - 11 | Remains neutral at physiological pH, ensuring membrane permeability. |

Experimental Protocols

Synthesis of 7-CF3-DHQ

This protocol describes the cyclization of a fluoro-nitro precursor, a standard method for generating the dihydroquinoxalinone core.

Reagents:

-

4-Fluoro-3-nitrobenzotrifluoride (Starting Material)

-

Glycine ethyl ester hydrochloride

-

Potassium Carbonate (

) -

Tin(II) Chloride (

) or Hydrogen/Pd-C -

Ethanol/DMF (Solvents)

Step-by-Step Methodology:

-

Nucleophilic Substitution (

):-

Dissolve 4-fluoro-3-nitrobenzotrifluoride (1.0 eq) in DMF.

-

Add Glycine ethyl ester HCl (1.1 eq) and

(2.5 eq). -

Heat to 80°C for 4-6 hours. Monitor by TLC for the formation of the intermediate (N-(2-nitro-4-trifluoromethylphenyl)glycine ethyl ester).

-

-

Reduction & Cyclization:

-

Dissolve the intermediate in Ethanol.

-

Add

(5.0 eq) and reflux for 3 hours (Alternatively, use -

Mechanism:[2] Reduction of the nitro group to an amine triggers spontaneous intramolecular nucleophilic attack on the ester carbonyl, forming the lactam ring.

-

-

Purification:

-

Filter off solids (tin salts or catalyst). Concentrate the filtrate.

-

Recrystallize from Ethanol/Water to yield 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one as off-white crystals.

-

In Vitro Assay: [3H]-Glycine Binding Displacement

To verify affinity for the NMDA glycine site (secondary mechanism).

-

Membrane Preparation: Isolate synaptic membranes from rat forebrain (rich in NMDA receptors). Wash extensively to remove endogenous glycine.

-

Incubation:

-

Buffer: 50 mM Tris-Acetate (pH 7.4).

-

Ligand: 10 nM [3H]-Glycine (Radioactive tracer).

-

Test Compound: 7-CF3-DHQ (concentration range: 1 nM to 100 µM).

-

Non-specific control: 1 mM Glycine or 100 µM 7-Chlorokynurenic acid.

-

-

Procedure: Incubate for 60 min at 4°C.

-

Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

Synthetic Utility Diagram

The following diagram outlines the synthetic route to the scaffold.

Caption: Two-step synthesis of the 7-CF3-DHQ scaffold via SNAr and reductive cyclization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2781139, 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Kessler, M., et al. (1989). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Brain Research. Retrieved from [Link]

- Miceli, F., et al. (2008).Molecular pharmacology of KCNQ potassium channels: the role of the 7-position. Current Opinion in Pharmacology. (Contextual grounding for KCNQ SAR).

-

Wang, Y., et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 7-(trifluoromethyl)quinoline derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sci-Hub/J. Org. Chem. Solid Phase Synthesis of 3,4-Disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones. Retrieved from [Link]

Sources

Navigating the Synthesis of 7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide for Researchers

Abstract

This technical guide addresses the procurement and synthesis of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Initial investigations reveal a notable absence of this specific molecule from commercial chemical supplier catalogs. Consequently, this document provides a comprehensive, field-proven protocol for its de novo synthesis. The proposed synthetic route leverages readily available starting materials and established chemical transformations, ensuring its accessibility to proficient laboratory personnel. This guide is intended to empower researchers by providing a reliable pathway to this valuable research compound, thereby facilitating further exploration of its potential biological activities.

Commercial Availability Assessment

As of the latest market analysis, 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one is not commercially available from major chemical suppliers. A thorough search of prominent chemical vendor databases yielded no catalog entries for this specific compound. This necessitates a laboratory-scale synthesis to obtain the material for research purposes. The following sections detail a validated synthetic approach.

Proposed Synthetic Pathway: An Overview

The synthesis of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one can be efficiently achieved through a one-pot condensation reaction. This strategy employs the commercially available 4-(trifluoromethyl)-1,2-diaminobenzene as the key starting material, which undergoes cyclization with chloroacetic acid . This approach is predicated on well-established methodologies for the formation of the 3,4-dihydroquinoxalin-2(1H)-one scaffold.[1]

The reaction proceeds via initial acylation of one of the amino groups of the diamine by chloroacetic acid, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring. The use of aqueous ammonia as a basic medium facilitates the reaction.[1]

Caption: Synthetic workflow for 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one.

Commercially Available Precursors

The successful synthesis of the target compound relies on the availability of high-quality starting materials. The key precursor, 4-(trifluoromethyl)-1,2-diaminobenzene, is readily available from several reputable suppliers.

| Starting Material | Supplier(s) |

| 4-(Trifluoromethyl)-1,2-diaminobenzene | Sigma-Aldrich, Synthonix, Thermo Scientific |

| Chloroacetic Acid | Major chemical suppliers |

| Aqueous Ammonia (33%) | Major chemical suppliers |

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from a reliable procedure for the synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one and has been modified for the specific target molecule.[1]

Materials and Equipment:

-

4-(Trifluoromethyl)-1,2-diaminobenzene

-

Chloroacetic acid

-

Aqueous ammonia (33%)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(trifluoromethyl)-1,2-diaminobenzene (1.0 eq), chloroacetic acid (1.0 eq), and deionized water.

-

Addition of Base: To the stirred suspension, slowly add aqueous ammonia (33%). An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion of the reaction, cool the mixture to room temperature. A solid precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold deionized water to remove any residual salts and impurities.

-

Drying: Dry the purified product in a drying oven at an appropriate temperature (e.g., 60-80 °C) to a constant weight.

Purification:

For most research applications, the precipitated product after washing should be of sufficient purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Potential Applications in Research and Drug Development

While the specific biological activities of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one are yet to be extensively reported, the 3,4-dihydroquinoxalin-2(1H)-one scaffold is a well-recognized "privileged structure" in medicinal chemistry. Derivatives of this core have been investigated for a wide range of therapeutic applications, including:

-

Antimicrobial and Antifungal Agents: Numerous studies have demonstrated the potential of quinoxalinone derivatives as potent antimicrobial and antifungal compounds.[2]

-

Anticancer Activity: The quinoxalinone skeleton serves as a key intermediate in the design of novel anticancer agents.[3]

-

Enzyme Inhibition: Certain derivatives have been explored as inhibitors of various enzymes, highlighting their potential in targeted therapies.

The introduction of a trifluoromethyl group, as in the target molecule, is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Therefore, 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one represents a valuable building block for the synthesis of new chemical entities with potentially enhanced pharmacological properties.

Conclusion

This technical guide provides a clear and actionable pathway for researchers to obtain 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one. By addressing its commercial unavailability and presenting a detailed, reliable synthesis protocol, this document aims to facilitate the exploration of this and related compounds in various fields of chemical and biological research. The straightforward nature of the synthesis, coupled with the commercial availability of the necessary precursors, makes this an accessible target for any well-equipped organic chemistry laboratory.

References

-

Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2024, from [Link]

-

Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2013). ResearchGate. [Link]

-

Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2015). ResearchGate. [Link]

-

Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

Sources

Technical Monograph: 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

The following technical guide details the synthesis, characterization, and application of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one . This document is designed for medicinal chemists and process scientists, focusing on the critical challenges of regioselective synthesis and structural validation.

Scaffold Class: Fluorinated N-Heterocycle / Privileged Pharmacophore Primary Application: Medicinal Chemistry (NMDA Antagonists, Kinase Inhibitors)

Executive Summary & Chemical Identity

The 3,4-dihydroquinoxalin-2(1H)-one core is a "privileged structure" in drug discovery, serving as a versatile template for ligands targeting GPCRs and ion channels. The incorporation of a trifluoromethyl (-CF₃) group at the C7 position imparts specific physicochemical advantages:

-

Metabolic Stability: Blocks oxidative metabolism at the aromatic ring (CYP450 blockade).

-

Lipophilicity: Increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group alters the pKa of the N1-proton, influencing hydrogen bond donor capability.

This guide addresses the primary technical bottleneck: Regioselective Synthesis . The reaction of 4-(trifluoromethyl)benzene-1,2-diamine with bis-electrophiles yields a mixture of 6- and 7-isomers, requiring rigorous separation and characterization protocols.

Synthetic Methodology & Regiochemistry

The Regioselectivity Paradox

The synthesis typically involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a two-carbon electrophile (e.g., ethyl chloroacetate or ethyl bromoacetate).

-

Nucleophilicity Differential: The -CF₃ group is electron-withdrawing.

-

The amine meta to the -CF₃ group (Position 2) is more nucleophilic (less deactivated) than the amine para to the -CF₃ group (Position 1).

-

Kinetic Control: The initial alkylation event usually occurs at the meta-amine.

-

-

Cyclization Consequence:

-

Path A (7-isomer): If the meta-amine (N2) attacks the ester carbonyl first (acylation), followed by alkylation at N1, the -CF₃ ends up at C7.

-

Path B (6-isomer): If the meta-amine (N2) attacks the alkyl halide first (alkylation), it becomes the secondary amine (N4 position in the final ring), forcing the para-amine (N1) to form the amide. This places the -CF₃ at C7.

-

Correction: Let's map the numbering strictly.

-

N1 is the amide nitrogen. N4 is the secondary amine.

-

If the starting amine para to CF3 becomes N1 , the CF3 is at C6 .

-

If the starting amine meta to CF3 becomes N1 , the CF3 is at C7 .

-

-

Empirical Observation: Under standard alkylation conditions (Ethyl chloroacetate/Base), the meta-amine (more nucleophilic) preferentially attacks the alkyl halide (the softer electrophile). This nitrogen becomes N4 . Consequently, the para-amine becomes N1 (amide). This pathway favors the 7-(trifluoromethyl) isomer.

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation in synthesis and the resulting isomers.

Figure 1: Divergent synthetic pathways for trifluoromethyl-dihydroquinoxalinones. The nucleophilicity of the meta-amine typically drives the reaction toward the 7-isomer via initial alkylation.

Validated Experimental Protocol

Objective: Synthesis of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one. Scale: 10 mmol input.

Materials

-

4-(Trifluoromethyl)benzene-1,2-diamine (CAS: 368-53-6)

-

Ethyl bromoacetate (Preferred over chloroacetate for faster kinetics at lower temps, reducing thermal isomerization)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous DMF or Ethanol.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1.76 g, 10.0 mmol) in anhydrous DMF (15 mL).

-

Base Addition: Add K₂CO₃ (1.66 g, 12.0 mmol) and stir at room temperature for 10 minutes to ensure suspension homogeneity.

-

Alkylation (Critical Step): Cool the mixture to 0°C. Add ethyl bromoacetate (1.67 g, 10.0 mmol) dropwise over 20 minutes.

-

Why: Slow addition at low temperature favors mono-alkylation over bis-alkylation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).

-

Checkpoint: Look for the disappearance of the diamine.

-

-

Cyclization: Heat the mixture to 100°C for 2-4 hours.

-

Mechanism: This thermal step drives the intramolecular amide bond formation (ethanol elimination).

-

-

Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates.

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms: Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Structural Validation (Self-Validating System)

You must distinguish the 7-CF₃ isomer from the 6-CF₃ isomer.

-

¹H NMR (DMSO-d₆): Focus on the aromatic region.

-

7-isomer: The proton at C8 (adjacent to NH-amide) appears as a doublet (or singlet if F-coupling is strong) and is typically shielded compared to the 6-isomer due to the meta positioning of the CF3 relative to the amide carbonyl.

-

NOESY: Irradiate the methylene protons (C3-H).

-

If NOE is observed to the aromatic proton ortho to the secondary amine (N4), assign that proton.

-

Determine if that proton is adjacent to CF3 or H.

-

-

-

¹⁹F NMR: The chemical shift will differ by ~0.5 - 1.0 ppm between isomers.

Analytical Data Summary

The following table summarizes expected physicochemical properties for identification.

| Property | Value / Characteristic | Notes |

| Molecular Formula | C₉H₇F₃N₂O | |

| Molecular Weight | 216.16 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 185 - 189 °C | Distinct from 6-isomer (often lower mp) |

| ¹H NMR (Key Signal) | δ 10.45 (s, 1H, NH-amide) | Broad singlet, D₂O exchangeable |

| ¹⁹F NMR | δ -61.5 ppm (approx) | Single peak (trifluoro group) |

| Solubility | DMSO, Methanol, EtOAc | Poor in water |

Medicinal Chemistry Applications

Glutamate Receptor Antagonism

The 3,4-dihydroquinoxalin-2(1H)-one core is a bioisostere of the glycine binding site on the NMDA receptor.

-

Mechanism: The lactam (amide) mimics the carboxylic acid of glycine.

-

Role of 7-CF₃: Enhances binding affinity by filling hydrophobic pockets within the receptor binding domain (GluN1 subunit) and improving CNS penetration.

Kinase Inhibition

Derivatives of this core have been explored as Type II kinase inhibitors.

-

The N1-H and C2=O serve as a "hinge-binding" motif.

-

The 7-CF₃ group projects into the solvent-exposed region or the hydrophobic back-pocket, depending on the substitution vector at N4.

Figure 2: Pharmacophore mapping of the 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one scaffold.

References

-

Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

-

Quinoxalinone Synthesis: Hinz, W., et al. (1991). Regioselectivity in the synthesis of substituted quinoxalin-2-ones. Journal of Heterocyclic Chemistry, 28(2), 281-285. Link

-

NMDA Antagonists: Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: Structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry, 37(19), 2865–2886. Link

-

Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Disclaimer: This guide is for research purposes only. All synthesis reactions should be performed in a fume hood with appropriate PPE.

The Discovery of 7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one Derivatives: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the discovery process for 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one derivatives, a promising class of compounds in modern medicinal chemistry. We will delve into the strategic rationale for their design, plausible synthetic routes, and robust methodologies for evaluating their biological activity, with a particular focus on their potential as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable insights.

Introduction: The Rationale for Targeting the 7-Trifluoromethyl-Substituted Quinoxalinone Scaffold

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules. Its rigid, bicyclic structure provides a well-defined orientation for substituent groups to interact with biological targets. The incorporation of a trifluoromethyl (-CF3) group at the 7-position is a strategic design choice driven by several key considerations in modern drug discovery.

The trifluoromethyl group is a well-established bioisostere for other chemical moieties, such as a chloro or methyl group.[1][2][3] Its introduction can significantly enhance a molecule's metabolic stability and pharmacokinetic properties.[4][5] The high electronegativity of the fluorine atoms can also influence the electronic environment of the aromatic ring, potentially modulating binding affinity and selectivity for the target protein.[5]

Our focus on the 7-position is informed by structure-activity relationship (SAR) studies of related quinoxalinone derivatives, which have indicated that substitutions at this position can significantly impact biological activity.[6] This guide will illuminate the pathway from conceptualization to the initial biological evaluation of these promising compounds.

Synthetic Pathways: From Conception to Compound

While a single, universally applicable synthetic route for all 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one derivatives may not exist, a highly plausible and adaptable pathway can be conceptualized based on established synthetic methodologies for related quinoxalinone and heterocyclic compounds.[7] The most common approach involves the cyclization of a substituted o-phenylenediamine with a two-carbon synthon.

A logical starting material for the synthesis of the target scaffold is 4-(trifluoromethyl)-1,2-phenylenediamine. This precursor contains the critical trifluoromethyl group at the desired position. The general synthetic workflow is depicted below:

Figure 1: Proposed synthetic workflow for the 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one scaffold.

Experimental Protocol: Synthesis of 7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

Objective: To synthesize the core scaffold for further derivatization.

Materials:

-

4-(Trifluoromethyl)-1,2-phenylenediamine

-

Ethyl chloroacetate

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., ethanol, DMF)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)-1,2-phenylenediamine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir.

-

Addition of Electrophile: Slowly add ethyl chloroacetate (1 equivalent) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction may require heating to reflux to proceed to completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product is an intermediate ester.

-

Cyclization: The crude intermediate is then subjected to intramolecular cyclization (lactamization). This can often be achieved by heating the intermediate in a suitable solvent, sometimes with the addition of a catalytic amount of acid or base to facilitate the reaction.

-

Purification: The final product, 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O and N-H stretches).

-

Biological Evaluation: Screening for Kinase Inhibitory Activity

A primary application for this class of compounds is in the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[8] Therefore, a robust in vitro kinase inhibition assay is a critical first step in the biological evaluation of these novel derivatives.[9][10][11][12]

Figure 2: General workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a target kinase.

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Assay buffer (typically containing MgCl2 and other necessary cofactors)

-

Synthesized 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one derivatives dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF®, or radiometric [γ-32P]ATP)

-

Microplate reader compatible with the chosen detection method

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is from 100 µM down to the nanomolar or picomolar range.

-

Assay Plate Preparation: In a suitable microplate (e.g., 96-well or 384-well), add the assay buffer, the kinase enzyme, and the substrate.

-

Compound Addition: Add the serially diluted test compounds to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.[12]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined period, ensuring the reaction proceeds within the linear range.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will quantify the extent of substrate phosphorylation, which is inversely proportional to the inhibitory activity of the test compound.[11]

-

Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Expected Kinase Inhibition Data

The results of the kinase inhibition assay can be summarized in a table for easy comparison of the potency of different derivatives.

| Derivative | R1-Substituent | R2-Substituent | Target Kinase | IC50 (nM) |

| 1a | H | H | Kinase X | 500 |

| 1b | Methyl | H | Kinase X | 250 |

| 1c | Phenyl | H | Kinase X | 100 |

| 2a | H | Methyl | Kinase X | 400 |

| 2b | Methyl | Methyl | Kinase X | 200 |

This is a hypothetical data table for illustrative purposes.

Structure-Activity Relationship (SAR) and Future Directions

The initial screening of a library of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one derivatives will provide valuable SAR data.[6][13][14] This information is crucial for guiding the next phase of lead optimization. For instance, the data may reveal that certain substituents at the N1 or C3 positions, in combination with the 7-trifluoromethyl group, lead to enhanced potency or selectivity.

Future research should focus on:

-

Expanding the chemical space: Synthesizing a broader range of derivatives with diverse substituents to further probe the SAR.

-

Investigating selectivity: Screening promising compounds against a panel of kinases to assess their selectivity profile.

-

Elucidating the mechanism of action: Conducting further biochemical and biophysical studies to understand how these compounds interact with their target kinases.

-

In vivo evaluation: Advancing lead compounds to in vivo models to assess their efficacy, pharmacokinetics, and safety.

Conclusion

The discovery and development of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one derivatives represent a promising avenue for the identification of novel therapeutic agents, particularly in the realm of kinase inhibition. The strategic incorporation of the trifluoromethyl group offers the potential for improved drug-like properties. The synthetic and screening methodologies outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this exciting class of compounds. Through a systematic and iterative process of design, synthesis, and biological evaluation, the full potential of this scaffold can be unlocked.

References

- Chen, Q.-Y. (2020). Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis. CHINESE J CHEM.

- Lee, J., Murray, W. V., & Rivero, R. A. (1997). Solid Phase Synthesis of 3,4-Disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones. The Journal of Organic Chemistry, 62(12), 3874–3879.

- Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.

- Marin, A., Lima, L. M., Solano, B., Vicente, E., Pérez Silanes, S., Maurel, S., ... & Deharo, E. (2008). Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives. Experimental parasitology, 118(1), 25–31.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.

- Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- Zhang, X., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 81, 336-344.

- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 899-929.

- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55.

- BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.

- BMG LABTECH. (2020). Kinase assays.

- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(10), 5049–5062.

- Kamal, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7650.

- de Esch, I. J., et al. (2012). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS medicinal chemistry letters, 3(11), 945–949.

- Geissler, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8758.

- U.S. Patent No. US20060079690A1. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)

- Kumar, V., et al. (2020). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators (PAMs). Loughborough University Research Repository.

- Patel, K., et al. (2018). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. RSC advances, 8(1), 329–340.

- Singh, P., & Kumar, A. (2019).

- Valler, M. J., & Green, D. (1999). Diversity screening versus focused screening in lead identification. Drug Discovery Today, 4(7), 324-326.

- Fedorov, O., et al. (2014). The (un)drugged kinome: discovering and validating kinase inhibitor specificities. Nature reviews. Drug discovery, 13(11), 859–873.

- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews. Drug discovery, 1(4), 309–315.

Sources

- 1. Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Therapeutic Targeting of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary

7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one (hereafter referred to as TF-DQO ) represents a privileged pharmacophore in modern medicinal chemistry. It combines the structural rigidity of the quinoxalinone bicyclic system with the unique metabolic and electronic properties of the trifluoromethyl (-CF3) group.

This guide analyzes TF-DQO not merely as a standalone compound, but as a high-affinity scaffold for designing ligands against three primary biological targets: HIV-1 Reverse Transcriptase , NMDA Glutamate Receptors , and Aldose Reductase . Its therapeutic potential stems from the 7-CF3 group’s ability to occupy hydrophobic pockets in enzymes while the lactam core facilitates critical hydrogen bonding.

Part 1: Chemical Profile & Pharmacophore Analysis

Structural Logic

The efficacy of TF-DQO is governed by two distinct molecular features:

-

The Lactam Warhead (Positions 1, 2): The amide/lactam functionality acts as a hydrogen bond donor/acceptor pair, mimicking the peptide bonds of endogenous substrates. This is critical for binding to the glycine site of NMDA receptors.

-

The 7-Trifluoromethyl Anchor: The -CF3 group is highly lipophilic and electron-withdrawing. It enhances metabolic stability by blocking oxidative metabolism at the aromatic ring and increases binding affinity to hydrophobic allosteric sites (e.g., the NNRTI binding pocket of HIV-1 RT).

Quantitative Profile

| Property | Value (Predicted) | Significance |

| Molecular Weight | ~216.16 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| LogP | 1.8 - 2.2 | Optimal lipophilicity for CNS penetration and membrane permeability. |

| H-Bond Donors | 2 (NH groups) | Critical for active site anchoring. |

| Polar Surface Area | ~41 Ų | High potential for blood-brain barrier (BBB) crossing. |

Part 2: Primary Therapeutic Targets

Target 1: HIV-1 Reverse Transcriptase (Allosteric Inhibition)

Mechanism: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[1][2] TF-DQO serves as a core scaffold for "Next-Generation" NNRTIs. It functions as a bioisostere to the benzoxazinone core found in Efavirenz .

-

Mode of Action: The molecule binds to the non-catalytic allosteric pocket (NNIBP) of the p66 subunit of HIV-1 Reverse Transcriptase.

-

The Role of 7-CF3: The trifluoromethyl group penetrates the hydrophobic tunnel formed by residues Val179, Leu100, and Tyr181. This induces a conformational change that locks the enzyme's active site (catalytic triad Asp110, Asp185, Asp186) in an inactive state.

Figure 1: Allosteric inhibition mechanism of HIV-1 Reverse Transcriptase by TF-DQO derivatives.

Target 2: NMDA Receptor (Glycine Site Antagonist)

Therapeutic Area: Neuropathic Pain, Stroke, Epilepsy. The quinoxalin-2-one core is a classic mimetic of glycine. TF-DQO derivatives act as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.

-

Binding Logic: The lactam carbonyl (C=O) and the adjacent NH group form a bidentate hydrogen bond network with the backbone of the receptor's ligand-binding domain (LBD).

-

7-CF3 Advantage: The electron-withdrawing nature of the CF3 group lowers the pKa of the NH proton, potentially strengthening the hydrogen bond donor capability.

Target 3: Aldose Reductase (ALR2)

Therapeutic Area: Diabetic Complications (Neuropathy, Retinopathy). Quinoxalinones are known inhibitors of Aldose Reductase, the rate-limiting enzyme in the polyol pathway.

-

Pathology: In diabetes, excess glucose is converted to sorbitol by ALR2, leading to osmotic stress and tissue damage.

-

Inhibition: TF-DQO fits into the "specificity pocket" of ALR2. The lipophilic 7-CF3 group interacts with the hydrophobic residues (Trp111, Phe122), providing selectivity over the related enzyme Aldehyde Reductase (ALR1).

Part 3: Experimental Validation Protocols

Protocol A: Synthesis of TF-DQO Core

To ensure high purity for biological assays, a regioselective cyclization protocol is required.

-

Reagents: 4-(trifluoromethyl)benzene-1,2-diamine, Ethyl glyoxalate (50% in toluene), Ethanol (EtOH).

-

Step-by-Step:

-

Condensation: Dissolve 10 mmol of diamine in 20 mL EtOH. Add 11 mmol Ethyl glyoxalate dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Isolation: Cool to room temperature. The product precipitates as a solid.[3]

-

Purification: Recrystallize from hot ethanol to yield pure 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one.

-

Validation: Confirm structure via 1H-NMR (Look for singlet ~8.0 ppm for amide NH) and 19F-NMR.

-

Protocol B: HIV-1 RT Inhibition Assay

A colorimetric Reverse Transcriptase Assay (e.g., Roche or equivalent kit) is standard.

-

Preparation: Dilute TF-DQO in DMSO to varying concentrations (0.1 nM to 10 µM).

-

Enzyme Mix: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).

-

Template: Poly(A) template with Oligo(dT)15 primer.

-

Reaction:

-

Incubate Enzyme + TF-DQO for 10 mins at 37°C (Pre-incubation allows allosteric binding).

-

Add Biotin-labeled dUTP nucleotide mix.

-

Incubate for 1 hour at 37°C.

-

-

Detection: Transfer to streptavidin-coated plates. Add anti-DIG-POD antibody. Measure absorbance at 405 nm.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Future Directions & Optimization

The TF-DQO scaffold is currently underutilized. Future development should focus on C3-Functionalization :

-

C3-Alkylation: Introduction of cyclopropyl or propynyl groups at the C3 position (via lithiation or radical alkylation) significantly enhances antiviral potency (analogous to Efavirenz).

-

PROTAC Development: The scaffold can serve as the "Warhead" in Proteolysis Targeting Chimeras (PROTACs) designed to degrade BET proteins (BRD4), as recent literature suggests quinoxalinones can bind bromodomains.

References

-

Antibacterial Activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2025). ResearchGate.[4] Retrieved from [Link]

-